molecular formula C11H9BrN2O B2771194 3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one CAS No. 1714834-37-3

3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one

Cat. No.: B2771194
CAS No.: 1714834-37-3
M. Wt: 265.11
InChI Key: MUPSQHHDHATOTJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of “3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one” is not available in the retrieved papers .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not available in the retrieved papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the retrieved papers .

Scientific Research Applications

Photoreactions and Chromophore Studies Vetokhina et al. (2012) explored the photoinduced tautomerization in derivatives related to 3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one, revealing three types of photoreactions: excited-state intramolecular and intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These findings underline the compound's utility in studying complex photophysical processes (Vetokhina et al., 2012).

Synthesis of Biologically Active Compounds Wang et al. (2016) demonstrated the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for creating many biologically active compounds, showcasing the potential of brominated pyridines in medicinal chemistry (Wang et al., 2016).

Luminescent Materials Tsai et al. (2022) reported on a luminescent coordination polymer featuring a related structural motif, demonstrating its application as a bifunctional fluorescence-responsive sensor for selective detection of Cr(III) and Cr(VI) ions. This highlights the role of such compounds in developing new sensing materials (Tsai et al., 2022).

Catalysis and Chemical Synthesis Zhou et al. (2016) developed a method for synthesizing 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides using copper-mediated aerobic oxidative coupling. This process underscores the compound's significance in facilitating novel synthetic pathways and catalytic processes (Zhou et al., 2016).

Mechanism of Action

The mechanism of action of “3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one” is not available in the retrieved papers .

Safety and Hazards

The safety and hazards associated with “3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one” are not available in the retrieved papers .

Properties

IUPAC Name

3-bromo-1-(pyridin-4-ylmethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-2-1-7-14(11(10)15)8-9-3-5-13-6-4-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPSQHHDHATOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)Br)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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